molecular formula C11H19N3O2 B581785 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1223748-32-0

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B581785
CAS No.: 1223748-32-0
M. Wt: 225.292
InChI Key: QXXBSSUJZIPILG-UHFFFAOYSA-N
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Description

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the ethyl(isopropyl)amino methyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents, such as:

  • 3-(methylamino)methyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-((ethyl(propyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-((ethyl(isopropyl)amino)methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

The uniqueness of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[ethyl(propan-2-yl)amino]methyl]-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-14(8(2)3)7-9-6-10(11(15)16)13(4)12-9/h6,8H,5,7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBSSUJZIPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN(C(=C1)C(=O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676578
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-32-0
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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